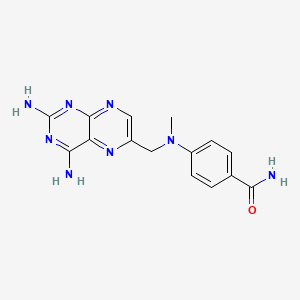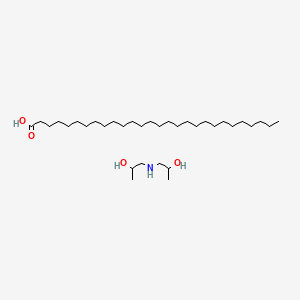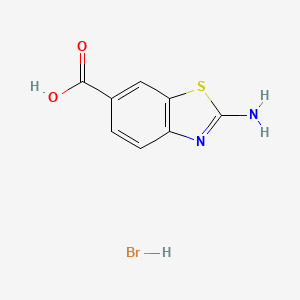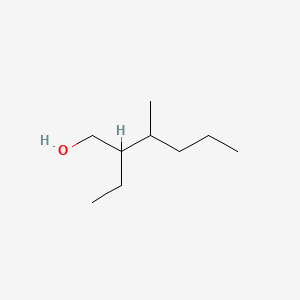
2-Ethyl-3-methyl-1-hexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-3-methyl-1-hexanol is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a branched carbon chain. This compound is used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
2-Ethyl-3-methyl-1-hexanol can be synthesized through several methods. One common approach involves the Grignard reaction, where an organomagnesium halide reacts with a carbonyl compound to form the desired alcohol . Another method is the aldol condensation of butyraldehyde, followed by hydrogenation of the resulting hydroxyaldehyde .
Industrial Production Methods
Industrial production of this compound typically involves the aldol condensation process. In this method, butyraldehyde undergoes a condensation reaction to form a hydroxyaldehyde intermediate, which is then hydrogenated to yield the final alcohol .
化学反应分析
Types of Reactions
2-Ethyl-3-methyl-1-hexanol undergoes various chemical reactions, including:
Reduction: It can be reduced to form alkanes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
科学研究应用
2-Ethyl-3-methyl-1-hexanol has several scientific research applications:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of plasticizers, lubricants, and surfactants.
作用机制
The mechanism of action of 2-Ethyl-3-methyl-1-hexanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its solubility and reactivity . The hydroxyl group can also undergo protonation and deprotonation, affecting the compound’s behavior in different chemical environments .
相似化合物的比较
2-Ethyl-3-methyl-1-hexanol can be compared with other similar alcohols, such as:
2-Ethyl-1-hexanol: Similar in structure but with a different branching pattern.
3-Hexanol, 2-methyl-: Another branched alcohol with a different carbon chain length.
Uniqueness
This compound is unique due to its specific branching and hydroxyl group position, which influence its physical and chemical properties, making it suitable for specific industrial applications .
属性
CAS 编号 |
66794-04-5 |
|---|---|
分子式 |
C9H20O |
分子量 |
144.25 g/mol |
IUPAC 名称 |
2-ethyl-3-methylhexan-1-ol |
InChI |
InChI=1S/C9H20O/c1-4-6-8(3)9(5-2)7-10/h8-10H,4-7H2,1-3H3 |
InChI 键 |
DXXCMAAACWSRPE-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)C(CC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



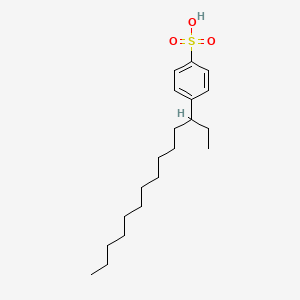
![(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid](/img/structure/B14472811.png)
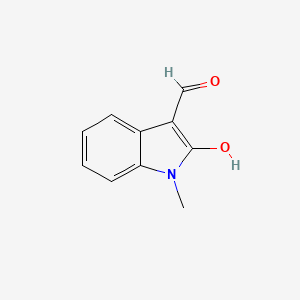
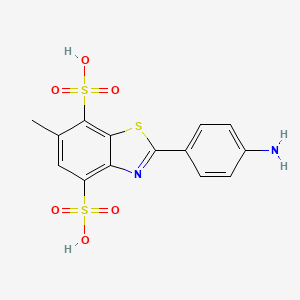
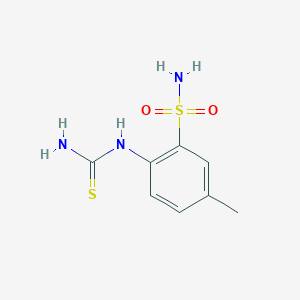
![1,2,4,5,6-Pentafluoro-3-azabicyclo[4.2.0]octa-2,4-diene](/img/structure/B14472839.png)
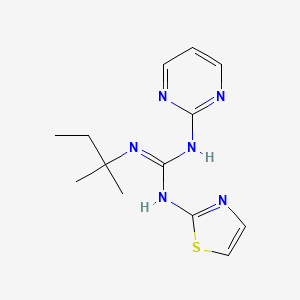


![[(Dimethylamino)(phenyl)methyl]phosphonic acid](/img/structure/B14472857.png)
